

Developing a stability-indicating method for N-Deethylorzolamide

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Compound of Interest

Compound Name: *N-Deethylorzolamide*

CAS No.: 154154-90-2

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An Application Note on the Development and Validation of a Stability-Indicating UPLC Method for **N-Deethylorzolamide**

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for **N-Deethylorzolamide**, a primary impurity and potential degradant of the carbonic anhydrase inhibitor, Dorzolamide. Ensuring the safety, efficacy, and quality of pharmaceutical products necessitates a thorough understanding and control of impurities.[1] A stability-indicating method is a validated analytical procedure that accurately measures the drug substance, free from interference from its degradation products, impurities, and excipients, making it a critical component of stability testing. This application note details a systematic approach, from initial method development and forced degradation studies to full validation in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2).[2][3] The protocol leverages Ultra-Performance Liquid Chromatography (UPLC) for its enhanced resolution, sensitivity, and speed, which are paramount for impurity profiling.[4][5][6]

Introduction: The Rationale for a Stability-Indicating Method

N-Deethylorzolamide is a known related substance to Dorzolamide, an ophthalmic solution used to treat glaucoma. The presence and concentration of impurities in an active pharmaceutical ingredient (API) or drug product can have a significant impact on its safety and efficacy. Regulatory bodies, therefore, mandate stringent control over these impurities.[1] The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[7]

A stability-indicating method (SIAM) is essential for this purpose. It must be able to unequivocally separate the API from its impurities and any degradation products that may form during the product's shelf life. Forced degradation, or stress testing, is the cornerstone of developing such a method.[8][9] By intentionally degrading the sample under harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradants and ensure the analytical method can resolve them from the main compound.[10] This application note provides the scientific rationale and step-by-step protocols to establish a robust, reliable, and validated UPLC method for **N-Deethylorzolamide**.

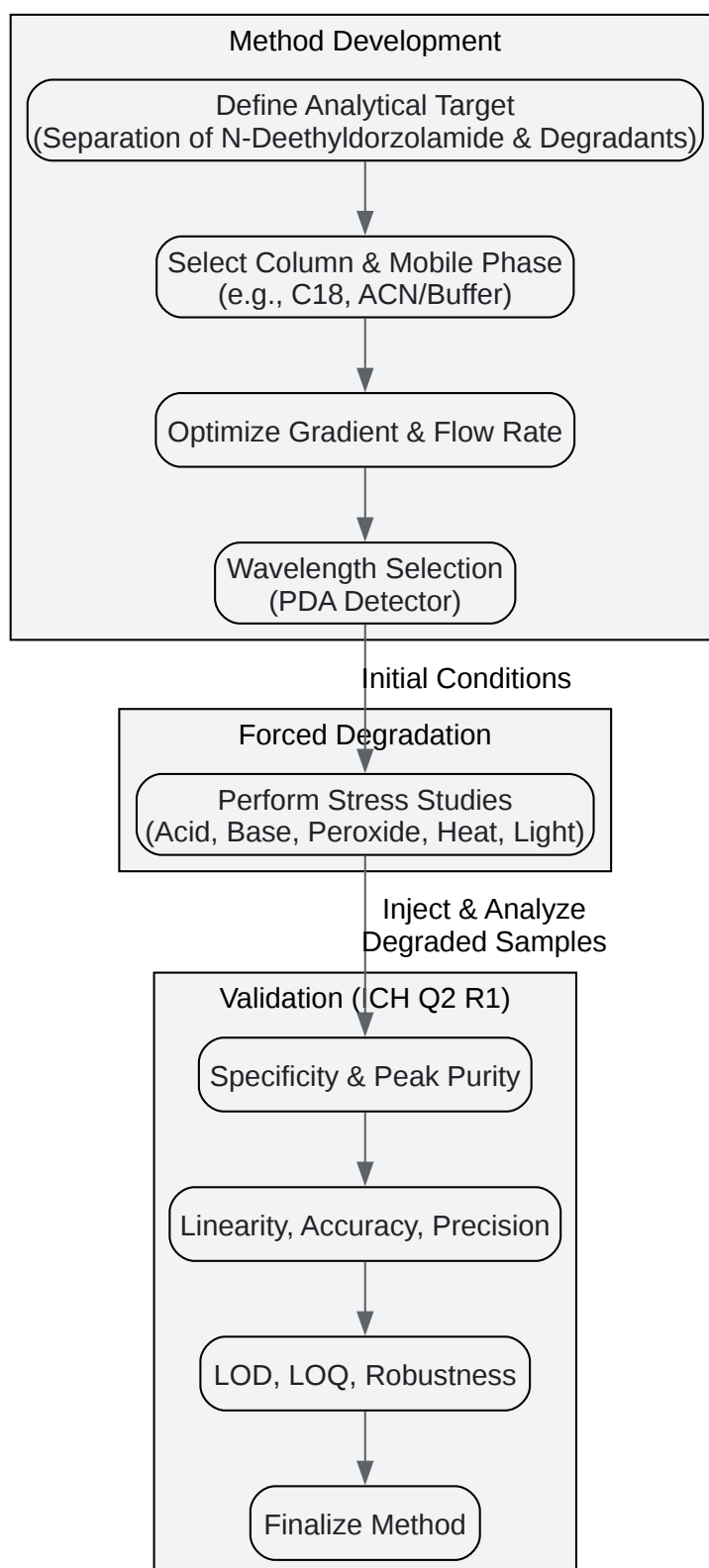
Foundational Strategy: Method Development and Optimization

The primary objective is to achieve a baseline separation of **N-Deethylorzolamide** from its parent compound, Dorzolamide, and all potential degradation products. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is the technique of choice due to its high efficiency, resolving power, and suitability for polar to moderately non-polar compounds like **N-Deethylorzolamide**. [4][5] The use of sub-2 μm particle columns in UPLC systems generates superior resolution and significantly reduces analysis times compared to traditional HPLC.[4]

Causality Behind Experimental Choices:

- **Column Chemistry:** A C18 stationary phase is selected as a starting point due to its versatility and wide applicability in reversed-phase chromatography, offering excellent retention for a broad range of molecules.

- **Mobile Phase:** A combination of an acidic buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH is chosen to suppress the ionization of the amine functional groups in **N-Deethylorzolamide**, leading to better peak shape and retention. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength.
- **Detection:** A Photodiode Array (PDA) detector is crucial. It not only allows for detection at the wavelength of maximum absorbance (λ_{max}) for **N-Deethylorzolamide** (~254 nm, similar to Dorzolamide) but also enables peak purity analysis, which is a critical component of demonstrating method specificity.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Gradient Elution:** A gradient elution is developed to ensure that both early-eluting polar degradants and the main analytes are effectively separated within a reasonable runtime.



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Caption: Figure 1: Overall workflow for SIAM development.

Materials and Instrumentation

- Reference Standards: **N-Deethylorzolamide** and Dorzolamide Hydrochloride reference standards.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrochloric Acid (AR grade), Hydrogen Peroxide (30%, AR grade), Purified water (Milli-Q or equivalent).
- Instrumentation: UPLC system with a binary solvent manager, sample manager, column oven, and PDA detector (e.g., Waters ACQUITY UPLC H-Class). Empower™ or similar chromatography data software.
- Equipment: Analytical balance, pH meter, sonicator, calibrated volumetric flasks and pipettes.

Experimental Protocols

Protocol 1: Preparation of Solutions

- Mobile Phase A: Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 v/v ratio.
- Standard Stock Solution (**N-Deethylorzolamide**): Accurately weigh about 10 mg of **N-Deethylorzolamide** reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
- Working Standard Solution: Further dilute the stock solution with diluent to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

Protocol 2: Optimized UPLC Chromatographic Conditions

Parameter	Condition	Rationale
Column	ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm	Sub-2 μm particles provide high resolution and efficiency. [4]
Mobile Phase A	pH 2.5 Phosphate Buffer	Controls ionization for improved peak shape.[11]
Mobile Phase B	Acetonitrile	Good organic modifier with low UV cutoff and viscosity.
Gradient	0-1 min (10% B), 1-8 min (10-60% B), 8-9 min (60-10% B), 9-10 min (10% B)	Ensures elution and separation of compounds with varying polarities.
Flow Rate	0.4 mL/min	Optimized for the column dimensions and particle size.
Column Temp.	30°C	Ensures reproducible retention times.
Injection Vol.	2.0 μL	Small volume suitable for UPLC to prevent band broadening.
Detection	PDA Detector, 254 nm	Wavelength of good absorbance for the analyte.[12] [13]
Run Time	10 minutes	Allows for rapid analysis while ensuring elution of all components.

Protocol 3: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the analyte to ensure that potential degradation products are formed at a sufficient level for detection without being excessive.[14][9]

- Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration with diluent.
- Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration with diluent.
- Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration with diluent.
- Thermal Degradation: Expose the solid **N-Deethylorzolamide** powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in diluent to prepare the final concentration.
- Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).^{[8][15]} Analyze the sample alongside a control sample protected from light.

Caption: Figure 2: Forced degradation experimental workflow.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.^{[2][16]}

Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank, placebo, standard, and all forced degradation samples. Perform peak purity analysis using the PDA detector for the analyte peak in stressed samples.	No interference at the retention time of N-Deethylorzolamide. The peak should be spectrally pure in all stressed samples. Resolution between adjacent peaks > 2.0.
Linearity	Prepare at least five concentrations across a range (e.g., LOQ to 150% of the working concentration). Plot a graph of peak area vs. concentration.	Correlation coefficient (r^2) \geq 0.999.
Accuracy	Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 50%, 100%, 150%) in triplicate.	Mean recovery should be within 98.0% to 102.0%.
Precision	Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.	Relative Standard Deviation (%RSD) should be \leq 2.0%.
LOQ / LOD	Determine based on the signal-to-noise ratio (S/N) method.	S/N ratio should be approximately 10 for LOQ and 3 for LOD. The LOQ precision (%RSD) should be \leq 10%.
Robustness	Introduce small, deliberate changes to the method parameters (e.g., Flow Rate	System suitability parameters should remain within limits. Peak areas and retention

	± 0.02 mL/min, Column Temp $\pm 2^{\circ}\text{C}$, Mobile Phase pH ± 0.1).	times should not significantly change.
System Suitability	Inject five replicate injections of the working standard solution before starting the analysis.	%RSD of peak areas $\leq 2.0\%$. Tailing factor ≤ 1.5 . Theoretical plates > 2000 .

Conclusion

This application note outlines a systematic and robust framework for developing and validating a stability-indicating UPLC method for **N-Deethyl dorzolamide**, in full compliance with ICH guidelines. The described method, leveraging the power of UPLC technology, is specific, linear, accurate, precise, and robust. The successful execution of forced degradation studies confirms its stability-indicating nature, making it a reliable tool for quality control, stability studies, and regulatory submissions in the pharmaceutical industry. By explaining the scientific rationale behind each step, this guide empowers researchers and scientists to develop and implement high-quality analytical methods for impurity profiling.

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